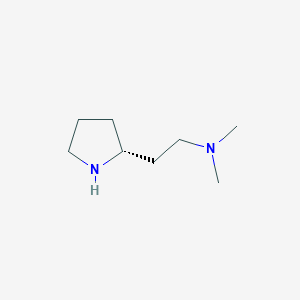
(R)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is a chiral amine compound that features a pyrrolidine ring attached to an ethanamine backbone. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Alkylation: The pyrrolidine ring is then alkylated with an appropriate alkylating agent to introduce the ethanamine moiety.
Dimethylation: The final step involves the dimethylation of the nitrogen atom to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is often carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow techniques and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine: The enantiomer of the compound, with similar but distinct properties.
N-Methyl-2-(pyrrolidin-2-yl)ethanamine: A related compound with a single methyl group on the nitrogen atom.
2-(Pyrrolidin-2-yl)ethanamine: The parent compound without the dimethylation.
Uniqueness
®-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of two methyl groups on the nitrogen atom. This configuration can result in distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(2R)-pyrrolidin-2-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
YSIPQGUGLHBNQY-MRVPVSSYSA-N |
Isomerische SMILES |
CN(C)CC[C@H]1CCCN1 |
Kanonische SMILES |
CN(C)CCC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


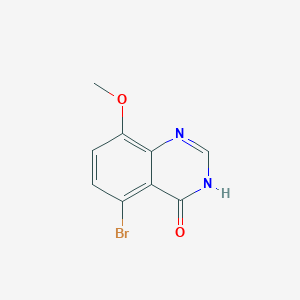
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
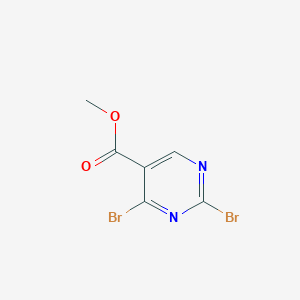
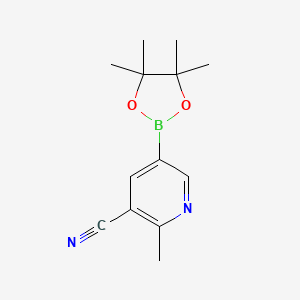
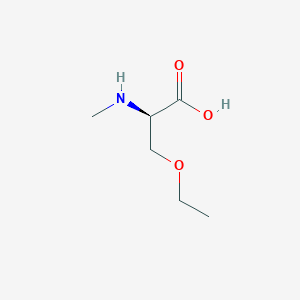
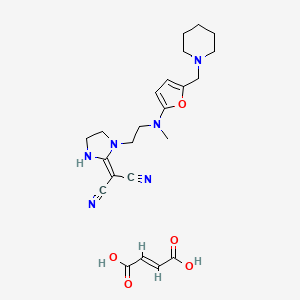
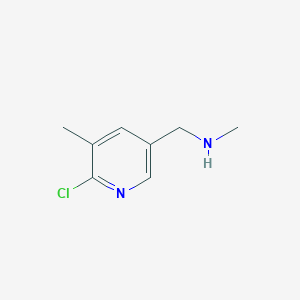
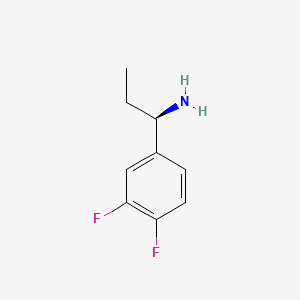
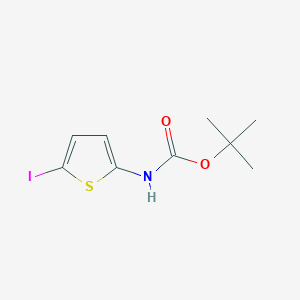
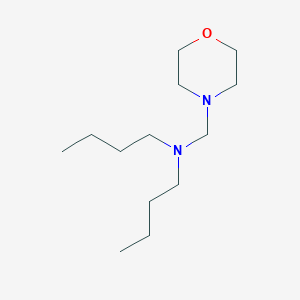

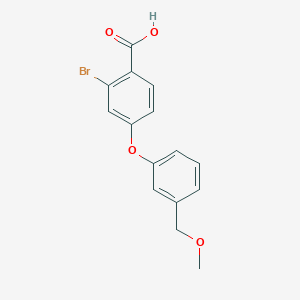
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
